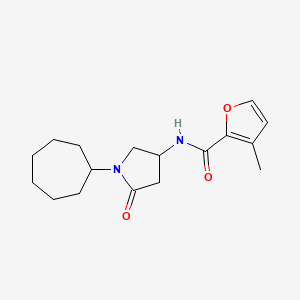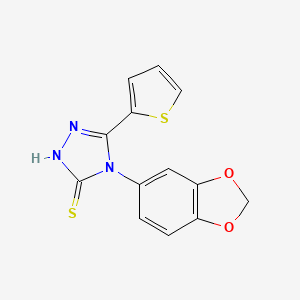
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of this enzyme leads to increased levels of GABA, which can have a calming effect on the brain and may be useful in the treatment of various neurological disorders.
Mecanismo De Acción
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide exerts its effects by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have other biochemical and physiological effects. For example, in animal studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neuropeptide galanin, which has been implicated in various neurological disorders. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase levels of the neurotransmitter glutamate in the brain, which may have implications for its use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its potency as a GABA aminotransferase inhibitor, which allows for lower doses to be used in preclinical studies. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to have a favorable safety profile in animal studies. However, one limitation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide. One area of interest is its potential use in the treatment of anxiety disorders, as preclinical studies have shown promising results. Additionally, there is ongoing research into the use of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide in the treatment of addiction, specifically cocaine addiction. Furthermore, there is interest in developing more potent and longer-lasting GABA aminotransferase inhibitors based on the structure of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.
Métodos De Síntesis
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide can be synthesized using a multi-step process starting with the reaction of 2-furoic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazole ester. This intermediate is then reacted with cycloheptylamine and sodium hydride to form the desired product, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been shown to reduce anxiety-like behavior in animal models and may have potential as an anxiolytic agent. Furthermore, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide has been studied for its potential use in the treatment of addiction, specifically cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-8-9-22-16(12)17(21)18-13-10-15(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUSUINEVZNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-methyl-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)
![3-{7-[3-(dimethylamino)propyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6121261.png)
![1-[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B6121268.png)

![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121284.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)
![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide](/img/structure/B6121321.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B6121332.png)